molecular formula C8H4BrNO2S B1519756 5-Bromobenzothiazole-2-carboxylic acid CAS No. 1187928-52-4

5-Bromobenzothiazole-2-carboxylic acid

Cat. No. B1519756
M. Wt: 258.09 g/mol
InChI Key: ZCGXSIAWVAKJGK-UHFFFAOYSA-N
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Description

5-Bromobenzothiazole-2-carboxylic acid is an organic compound that has gained significant attention in various fields of research and industry. It is also known as methyl 5-bromo-1,3-benzothiazole-2-carboxylate . The compound has a molecular weight of 258.09 g/mol.


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of 5-Bromobenzothiazole-2-carboxylic acid is represented by the linear formula C8H4BrNO2S . The InChI code for the compound is 1S/C8H4BrNO2S/c9-4-1-2-6-5(3-4)10-7 .


Physical And Chemical Properties Analysis

The physical form of 5-Bromobenzothiazole-2-carboxylic acid is a solid . It is stored in an inert atmosphere, under -20C .

Scientific Research Applications

Biochemical Applications

5-Bromobenzothiazole-2-carboxylic acid and its derivatives show promise in biochemical applications. For example, a study by Ellman (1959) highlighted the use of a water-soluble aromatic disulfide for determining sulfhydryl groups in biological materials, implying potential relevance in biochemical assays and research involving compounds like 5-Bromobenzothiazole-2-carboxylic acid Ellman, 1959.

Synthesis and Biological Activity

The chemical structure of 5-Bromobenzothiazole-2-carboxylic acid lends itself to various biological activities. Chavan and Pai (2007) synthesized derivatives that exhibited significant antibacterial activity against multiple microorganisms, highlighting the compound's potential in antimicrobial research Chavan & Pai, 2007.

Anti-inflammatory and Cytotoxic Properties

Thakral et al. (2022) designed and synthesized derivatives of halogenated phenyl benzoxazole carboxylic acids, including compounds similar to 5-Bromobenzothiazole-2-carboxylic acid. These compounds were evaluated for anti-inflammatory activity and cytotoxicity, revealing potential applications in medical research Thakral et al., 2022.

Anticancer Applications

Benzothiazole derivatives have been explored for their anticancer properties. Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazone derivatives and evaluated their potential anticancer activity, offering insights into the therapeutic applications of compounds like 5-Bromobenzothiazole-2-carboxylic acid Osmaniye et al., 2018.

Corrosion Inhibition

The compound and its derivatives have been studied for their corrosion inhibition properties. Otieno-Alego et al. (1999) investigated the inhibitive effect of carboxybenzotriazole on copper corrosion, suggesting potential industrial applications in protecting metals against corrosion Otieno-Alego et al., 1999.

Future Directions

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .

properties

IUPAC Name

5-bromo-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2S/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGXSIAWVAKJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801284192
Record name 5-Bromo-2-benzothiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromobenzothiazole-2-carboxylic acid

CAS RN

1187928-52-4
Record name 5-Bromo-2-benzothiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187928-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-benzothiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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